molecular formula C9H15BrO2 B14883330 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane

7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14883330
M. Wt: 235.12 g/mol
InChI Key: JSBBQWMQNAHFJM-UHFFFAOYSA-N
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Description

7-(2-Bromoethyl)-1,4-dioxaspiro[44]nonane is a spiro compound characterized by a unique structure where a bromine atom is attached to an ethyl group, which is further connected to a dioxaspiro nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted spiro compounds.

    Oxidation: Formation of spiro oxides or ketones.

    Reduction: Formation of spiro alcohols or alkanes.

Scientific Research Applications

7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxaspiro ring structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the bromoethyl group.

    2,7-Diazaspiro[3.5]nonane: Contains nitrogen atoms in the spiro ring.

    Diazabicyclo[4.3.0]nonane: Different bicyclic structure with nitrogen atoms.

Uniqueness

7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the spiro ring and the bromine atom makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

8-(2-bromoethyl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C9H15BrO2/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h8H,1-7H2

InChI Key

JSBBQWMQNAHFJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CCBr)OCCO2

Origin of Product

United States

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